

Molecular weight and formula of 1,6-Dibromo-2-naphthol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6-Dibromo-2-naphthol

Cat. No.: B094854

[Get Quote](#)

An In-depth Technical Guide to **1,6-Dibromo-2-naphthol**: Synthesis, Characterization, and Applications

Introduction

1,6-Dibromo-2-naphthol is a halogenated derivative of 2-naphthol (or β -naphthol) that serves as a critical intermediate in organic synthesis. Its strategic pattern of bromination makes it a valuable precursor for the synthesis of various substituted naphthalenes, which are core structures in many pharmaceutically active compounds and functional materials. This guide provides a comprehensive overview of **1,6-Dibromo-2-naphthol**, detailing its chemical and physical properties, established synthesis protocols, analytical characterization methods, and key applications, particularly within the realm of drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application in a research setting. The molecular formula of **1,6-Dibromo-2-naphthol** is $C_{10}H_6Br_2O$.^{[1][2][3]} Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 2-position and bromine atoms at the 1- and 6-positions.

Table 1: Physicochemical Properties of **1,6-Dibromo-2-naphthol**

Property	Value
Molecular Formula	C ₁₀ H ₆ Br ₂ O
Molecular Weight	301.965 g/mol [1] [2]
CAS Number	16239-18-2 [1]
Appearance	Crystalline powder, pink to purple or light brown [4] [5]
Melting Point	105-107 °C [4] [5]
Boiling Point (Predicted)	368.5 ± 22.0 °C [4] [5]
Density (Rough Estimate)	1.7523 g/cm ³ [4] [5]
pKa (Predicted)	6.94 ± 0.50 [4] [5]
InChIKey	VKESFYLPKHQOOA-UHFFFAOYSA-N [6]

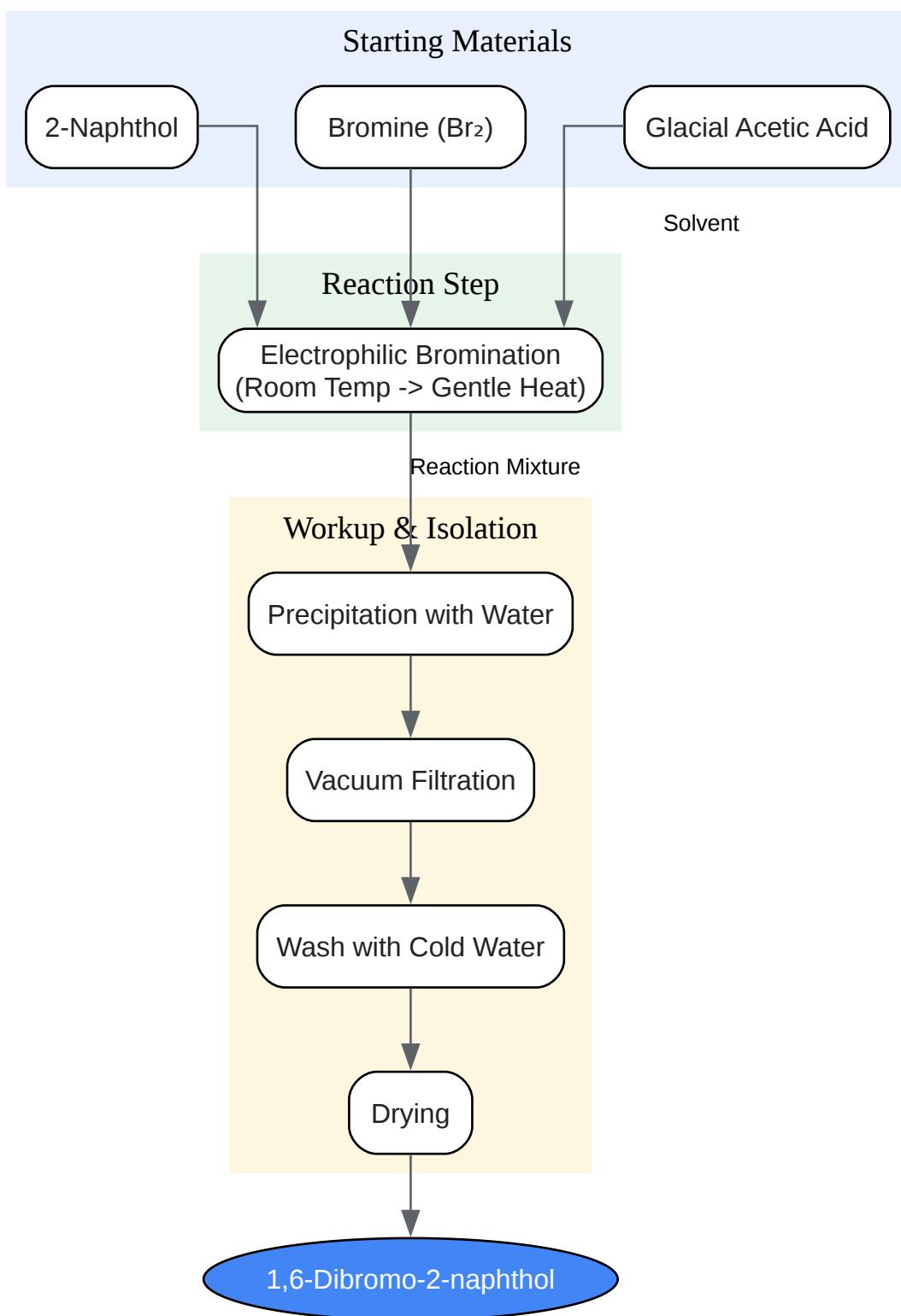
Part 2: Synthesis and Purification

The primary and most established method for preparing **1,6-Dibromo-2-naphthol** is through the direct electrophilic bromination of 2-naphthol.[\[4\]](#)[\[7\]](#) The hydroxyl group of 2-naphthol is an activating ortho-, para-director. The initial bromination occurs at the highly reactive 1-position (ortho to the hydroxyl group). A second bromination then occurs at the 6-position of the naphthalene ring.

Experimental Protocol: Synthesis of 1,6-Dibromo-2-naphthol

This protocol is adapted from established procedures for the bromination of 2-naphthol.[\[8\]](#)[\[9\]](#) The causality for using acetic acid as a solvent is its ability to dissolve 2-naphthol and polar nature, which can stabilize the charged intermediates in the electrophilic aromatic substitution reaction.

Materials:


- 2-Naphthol

- Glacial Acetic Acid
- Bromine
- Water

Procedure:

- Dissolution: Dissolve 2-naphthol (1 equivalent) in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Bromine Addition: Prepare a solution of bromine (approximately 2.1 - 2.2 equivalents) in glacial acetic acid. Add this solution dropwise to the stirring 2-naphthol solution at room temperature. The reaction is exothermic, and hydrogen bromide gas will evolve; therefore, the procedure must be conducted in a well-ventilated fume hood.
- Reaction Completion: After the addition is complete, stir the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion. Gentle heating can be applied to finalize the bromination.^[8]
- Precipitation: Add a small amount of water to the reaction mixture. This decreases the solubility of the organic product, causing the **1,6-Dibromo-2-naphthol** to precipitate out of the solution.^[8]
- Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
- Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic byproducts.
- Drying: Dry the product, an off-white or pinkish solid, in a vacuum oven or air-dry. The crude product is often of sufficient purity for subsequent steps, such as reductive debromination.

Diagram: Synthesis Workflow of **1,6-Dibromo-2-naphthol**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,6-Dibromo-2-naphthol**.

Part 3: Spectroscopic Characterization

To confirm the identity and purity of synthesized **1,6-Dibromo-2-naphthol**, several spectroscopic techniques are employed.

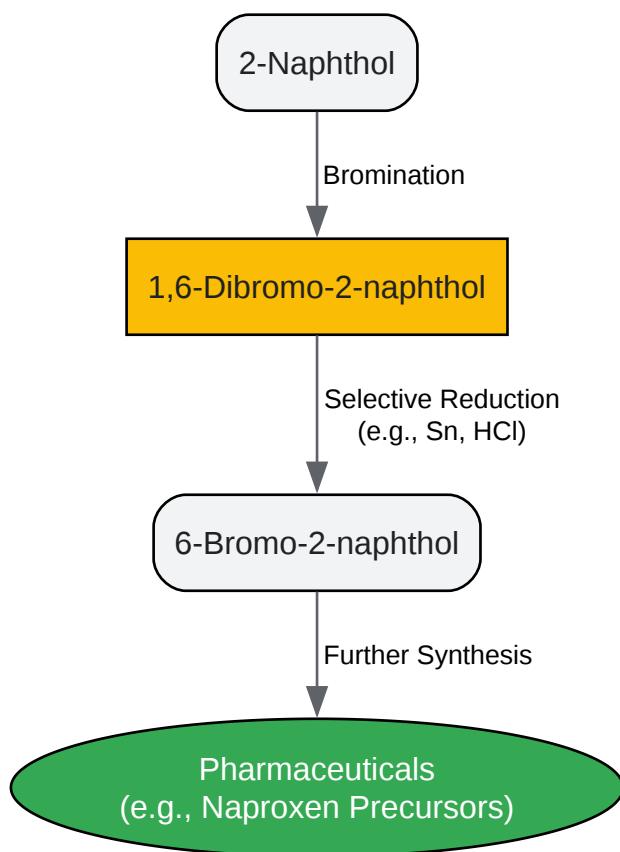
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons remaining on the naphthalene ring. The chemical shifts and coupling patterns are characteristic of the 1,6-disubstitution pattern.[6]
 - ^{13}C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene core. The carbons bonded to the bromine atoms and the hydroxyl group exhibit characteristic downfield shifts.[10]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature is the characteristic isotopic pattern of two bromine atoms (^{79}Br and ^{81}Br), which results in a distinctive M, M+2, and M+4 peak cluster.
- Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions in the aromatic C-H and C=C regions will also be present.

Part 4: Applications in Drug Development and Research

1,6-Dibromo-2-naphthol is not typically an end-product but rather a versatile intermediate. Its primary utility lies in its selective transformation into other valuable compounds.

Key Intermediate for 6-Bromo-2-naphthol

The most significant application of **1,6-Dibromo-2-naphthol** is its role as a precursor to 6-bromo-2-naphthol.[7][11][12] The bromine atom at the 1-position is sterically hindered and more reactive, allowing for its selective removal (reductive debromination) while leaving the bromine at the 6-position intact.


Protocol: Reductive Debromination to 6-Bromo-2-naphthol

This protocol is based on established literature procedures, such as reduction with tin and hydrochloric acid.[11][12]

- Setup: To a round-bottom flask containing **1,6-Dibromo-2-naphthol** (1 equivalent), add ethanol and concentrated hydrochloric acid.
- Reduction: Add tin metal (Sn) in portions to the mixture.[11]
- Reflux: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.[11]
- Isolation: Cool the solution and decant it from any unreacted tin. Concentrate the solution and pour it into ice water to precipitate the product.
- Purification: Collect the crude 6-bromo-2-naphthol by filtration. Further purification can be achieved by recrystallization.[11]

6-Bromo-2-naphthol is a key building block for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen after subsequent methylation and carboxylation steps.[4]

Diagram: Synthetic Utility of **1,6-Dibromo-2-naphthol**

[Click to download full resolution via product page](#)

Caption: Role of **1,6-Dibromo-2-naphthol** as a key intermediate.

Other Applications

- Peroxidase Enhancer: It has been shown to act as a peroxidase enhancer in certain oxidation reactions.[\[13\]](#)
- Chemiluminescent Assays: The compound is used to stabilize two-component systems for chemiluminescent assays in immunodiagnostics.[\[13\]](#)
- General Research: As a member of the naphthol family, it is explored in the synthesis of novel compounds with potential bioactivity, building on the established importance of the naphthol scaffold in medicinal chemistry.[\[13\]](#)[\[14\]](#)

Part 5: Safety and Handling

1,6-Dibromo-2-naphthol requires careful handling due to its hazardous properties.

Hazard Identification:

- Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][15][16]

Self-Validating Safety Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
 - Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[15]
 - Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5] Keep away from strong oxidizing agents.[15]
- Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[15]

Conclusion

1,6-Dibromo-2-naphthol is a compound of significant synthetic utility. While its direct applications are limited, its role as a precisely functionalized intermediate for producing high-value chemicals, particularly in the pharmaceutical industry, is well-established. Its straightforward synthesis from 2-naphthol and its selective reactivity make it an indispensable tool for organic chemists and drug development professionals aiming to construct complex naphthalene-based molecules. Proper understanding of its synthesis, characterization, and

safe handling is paramount to leveraging its full potential in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1,6-DIBROMO-2-NAPHTHOL | VSNCHEM [vsnchem.com]
- 3. 1,6-Dibromo-2-naphthol | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 1,6-Dibromo-2-naphthol Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 1,6-Dibromo-2-naphthol(16239-18-2) 1H NMR [m.chemicalbook.com]
- 7. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 1,6-Dibromo-2-naphthol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b094854#molecular-weight-and-formula-of-1-6-dibromo-2-naphthol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com